2,2-Difluoro-2-piperidin-2-ylethanol
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Overview
Description
2,2-Difluoro-2-piperidin-2-ylethanol (DFPE) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. DFPE is a fluorinated alcohol that belongs to the class of piperidine derivatives. It has a unique chemical structure that makes it an interesting compound for scientific research.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of pharmacological effects
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities
Advantages and Limitations for Lab Experiments
2,2-Difluoro-2-piperidin-2-ylethanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, 2,2-Difluoro-2-piperidin-2-ylethanol has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of 2,2-Difluoro-2-piperidin-2-ylethanol is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2,2-Difluoro-2-piperidin-2-ylethanol. One area of research could be to further investigate its anti-inflammatory and analgesic properties for the development of new drugs for the treatment of various diseases. Additionally, further research could be done to investigate the potential use of 2,2-Difluoro-2-piperidin-2-ylethanol as an antimicrobial agent. Finally, research could be done to investigate the potential use of 2,2-Difluoro-2-piperidin-2-ylethanol in the development of new materials for industrial applications.
Synthesis Methods
2,2-Difluoro-2-piperidin-2-ylethanol can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing 2,2-Difluoro-2-piperidin-2-ylethanol is through the reaction of 2,2-Difluoro-1,3-dimethylimidazolidine with ethylene oxide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of 2,2-Difluoro-2-piperidin-2-ylethanol as the main product.
Scientific Research Applications
2,2-Difluoro-2-piperidin-2-ylethanol has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2,2-Difluoro-2-piperidin-2-ylethanol is in the field of medicine. 2,2-Difluoro-2-piperidin-2-ylethanol has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. Additionally, 2,2-Difluoro-2-piperidin-2-ylethanol has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
2,2-difluoro-2-piperidin-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h6,10-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKHMPALQPCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-piperidin-2-ylethanol |
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